![molecular formula C25H25N3O4S B2586545 2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 899928-90-6](/img/no-structure.png)

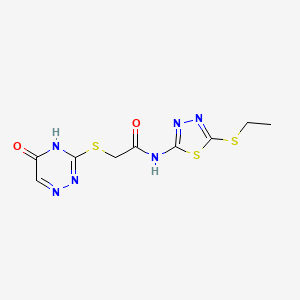

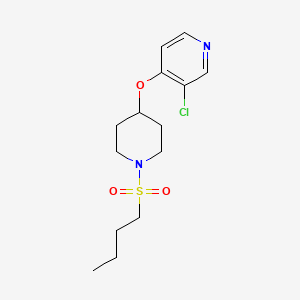

2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the search results, there are related processes mentioned. For instance, an efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-ones .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with structural similarities have been designed and synthesized with the intention of discovering new anticancer agents. For instance, derivatives synthesized for their cytotoxic activity against cancer cell lines have shown inhibition in various cancer types, demonstrating the potential for compounds with complex structures to serve as templates for anticancer drug development (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Activities

Novel compounds derived from similar complex molecules have been shown to act as COX-1/COX-2 inhibitors, possessing significant analgesic and anti-inflammatory properties. Such findings indicate the potential for these compounds to be developed into new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Properties

Research on pyrimidine derivatives has uncovered their potential as antimicrobial and antifungal agents. For example, synthesis efforts have led to compounds with significant antibacterial and antifungal activities, suggesting a route for the development of new antimicrobial therapies (Hossan et al., 2012).

Drug Design and Discovery

The exploration of complex molecules has also contributed to drug design and discovery methodologies. For example, environmentally friendly syntheses of potential analgesic and antipyretic compounds demonstrate the importance of innovative approaches in drug development, highlighting the versatility and potential applications of such molecules in creating new therapeutic agents (Reddy et al., 2014).

Dual Inhibitory Activities

Compounds based on pyrimidine derivatives have shown dual inhibitory activities against critical enzymes such as thymidylate synthase and dihydrofolate reductase. This dual action presents a promising approach for developing drugs with multiple mechanisms of action, which could be more effective in treating diseases with complex pathologies (Gangjee et al., 2008).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(3-methoxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-ylamine and 4-methylbenzylamine to form the final product, 2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethyl acetoacetate", "5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-ylamine", "4-methylbenzylamine" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3-methoxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(3-methoxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-ylamine in the presence of a base such as potassium carbonate to form an intermediate.", "Step 3: Addition of 4-methylbenzylamine to the intermediate formed in step 2 in the presence of a base such as triethylamine to form the final product, 2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide." ] } | |

CAS-Nummer |

899928-90-6 |

Molekularformel |

C25H25N3O4S |

Molekulargewicht |

463.55 |

IUPAC-Name |

2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C25H25N3O4S/c1-15-8-10-18(11-9-15)13-26-21(29)14-27-24-22(16(2)17(3)33-24)23(30)28(25(27)31)19-6-5-7-20(12-19)32-4/h5-12H,13-14H2,1-4H3,(H,26,29) |

InChI-Schlüssel |

IYKIPEVBSUFRSN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=CC=C4)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2586462.png)

![2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2586469.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)

![N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2586473.png)

![{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate](/img/structure/B2586479.png)

![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2586480.png)

![2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2586482.png)